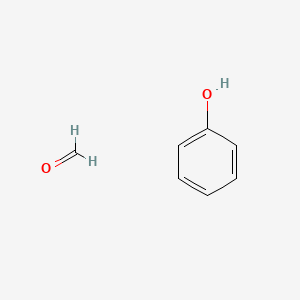

Formaldehyde;phenol

概要

説明

Formaldehyde;phenol, is a synthetic polymer formed by the reaction of formaldehyde with isobutylenated phenol. This compound is part of the phenol-formaldehyde resin family, which are among the oldest synthetic polymers. These resins are known for their high mechanical strength, thermal stability, and resistance to chemicals and water.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of formaldehyde, polymers with isobutylenated phenol, involves the reaction of formaldehyde with isobutylenated phenol under controlled conditions. The reaction can be catalyzed by either acid or base. The process typically involves the formation of hydroxymethyl phenol, which then undergoes further reactions to form the polymer.

Industrial Production Methods: In industrial settings, the production of this polymer involves the use of large-scale reactors where phenol and formaldehyde are reacted in the presence of a catalyst. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired polymer properties. The resulting polymer is then processed into various forms, such as sheets, films, or molded products.

化学反応の分析

Types of Reactions: Formaldehyde;phenol, undergoes several types of chemical reactions, including:

Condensation Reactions: The polymerization process itself is a condensation reaction where water is a by-product.

Oxidation and Reduction: These reactions can modify the polymer’s properties, such as its thermal stability and mechanical strength.

Substitution Reactions: These reactions can introduce different functional groups into the polymer, altering its chemical and physical properties.

Common Reagents and Conditions:

Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.

Temperature: Typically, the reactions are carried out at elevated temperatures to accelerate the polymerization process.

Solvents: Water or organic solvents like methanol can be used to dissolve the reactants and control the reaction environment.

Major Products: The primary product is the polymer itself, which can be further processed into various forms. By-products may include water and unreacted monomers.

科学的研究の応用

Formaldehyde;phenol, has a wide range of applications in scientific research and industry:

Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.

Biology: Employed in the preparation of biological specimens due to its preservative properties.

Medicine: Utilized in the development of medical devices and diagnostic tools.

Industry: Widely used in the production of adhesives, coatings, and molded products due to its high mechanical strength and thermal stability.

作用機序

The mechanism by which formaldehyde, polymers with isobutylenated phenol, exerts its effects involves the formation of strong covalent bonds between the phenol and formaldehyde molecules. This results in a highly cross-linked polymer network that provides the material with its characteristic properties. The molecular targets include the hydroxyl groups on the phenol, which react with the formaldehyde to form methylene bridges.

類似化合物との比較

Phenol-Formaldehyde Resins: These are the most closely related compounds, with similar properties and applications.

Urea-Formaldehyde Resins: These resins have similar uses but differ in their chemical structure and properties.

Melamine-Formaldehyde Resins: Known for their high thermal stability and resistance to chemicals, these resins are used in more demanding applications.

Uniqueness: Formaldehyde;phenol, is unique due to the presence of the isobutylenated phenol, which imparts specific properties such as enhanced flexibility and improved resistance to environmental degradation compared to other phenol-formaldehyde resins.

特性

CAS番号 |

68130-83-6 |

|---|---|

分子式 |

C7H8O2 |

分子量 |

124.14 g/mol |

IUPAC名 |

formaldehyde;phenol |

InChI |

InChI=1S/C6H6O.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5,7H;1H2 |

InChIキー |

SLGWESQGEUXWJQ-UHFFFAOYSA-N |

SMILES |

C=O.C1=CC=C(C=C1)O |

正規SMILES |

C=O.C1=CC=C(C=C1)O |

Key on ui other cas no. |

68610-07-1 70892-67-0 |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。